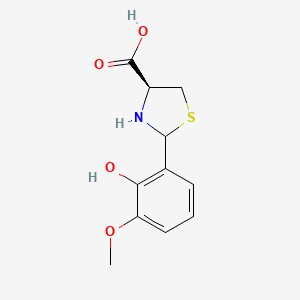

(4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Descripción general

Descripción

(4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a hydroxy group, and a methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

General Reaction Mechanism

The general mechanism for synthesizing thiazolidine derivatives involves nucleophilic attack by the thiol group of cysteine on the carbonyl carbon of the aldehyde, followed by cyclization and dehydration to form the thiazolidine ring.

Specific Reactions

The following table summarizes key reactions involving (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid:

| Reaction Type | Reactants/Conditions | Products/Outcomes |

|---|---|---|

| Formation of Thiazolidine | l-Cysteine + 2-Hydroxy-3-methoxybenzaldehyde + NaHCO₃ at room temperature | This compound |

| Carboxamide Formation | Thiazolidine derivative + Amine (e.g., p-amino benzoic acid) + EDC.HCl + DMAP | Carboxamide derivatives with varying yields |

| Biological Activity Testing | Compound exposure on zebrafish embryos at varying concentrations | Developmental defects observed; LC50 values calculated |

Biological Activity and Toxicity Studies

Recent studies have highlighted the biological activities associated with this compound:

-

Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems.

-

Tyrosinase Inhibition : The structural similarity to tyrosine suggests potential inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis .

Toxicity Assessment

Research has also indicated that exposure to this compound can lead to developmental defects in model organisms such as zebrafish. Key findings include:

-

Median lethal concentrations (LC50) determined for various exposure durations indicate significant toxicity at higher concentrations.

-

Observed developmental abnormalities include pericardial edema and tail malformations, suggesting that while the compound may have therapeutic potential, careful consideration of dosage and exposure duration is necessary .

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has indicated that thiazolidine derivatives, including (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, exhibit antiviral properties. A study focused on the synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives demonstrated their effectiveness as neuraminidase inhibitors against influenza viruses. This mechanism of action suggests potential applications in developing antiviral medications targeting respiratory viruses .

Anticancer Properties

Thiazolidine derivatives have been investigated for their anticancer effects. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, thiazolidinones have been reported to exert antiproliferative effects on prostate cancer cells, indicating that this compound may also possess similar properties .

Anti-inflammatory Effects

Thiazolidines are recognized for their anti-inflammatory activities. Research has highlighted their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation . The specific mechanism through which this compound operates remains an area for further investigation.

Zebrafish Model Studies

Recent studies have utilized zebrafish as a model organism to assess the toxicological impact of this compound. Research has revealed that exposure to this compound can lead to significant ultrastructural changes in testicular tissue, including mitochondrial degeneration and alterations in Sertoli cell morphology. These findings suggest potential reproductive toxicity .

Developmental Toxicity

Investigations into the developmental effects of this compound on zebrafish embryos have shown that it can induce pericardial edema and malformations in tail development at certain concentrations. This highlights the importance of understanding the compound's safety profile before considering therapeutic applications .

Comparative Analysis of Thiazolidine Derivatives

The following table summarizes the key findings related to various thiazolidine derivatives and their applications:

| Compound Name | Antiviral Activity | Anticancer Properties | Anti-inflammatory Effects | Toxicity Profile |

|---|---|---|---|---|

| This compound | Yes | Potentially effective | Yes | Moderate; affects reproductive tissues |

| Thiazolidine-4-carboxylic acid | Yes | Confirmed | Yes | Low; well-tolerated in studies |

| Other Thiazolidines | Variable | Confirmed in multiple lines | Yes | Varies; requires further study |

Mecanismo De Acción

The mechanism of action of (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. The thiazolidine ring can interact with metal ions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- (4S)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- (4S)-2-(3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- (4S)-2-(2-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Uniqueness

(4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring. This unique arrangement allows for distinct interactions with biological targets, making it a valuable compound for research and development.

Actividad Biológica

(4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, commonly referred to as thiazolidine-4-carboxylic acid (TCA), is a compound of significant interest due to its various biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₃NO₄S

- CAS Number : 1265908-22-2

- Molecular Weight : 241.29 g/mol

Biological Activity Overview

Thiazolidine derivatives have been studied for their diverse pharmacological properties, including:

- Antimicrobial Activity : Exhibiting antibacterial and antifungal properties.

- Antiproliferative Effects : Inhibiting cell proliferation in various cancer cell lines.

- Toxicological Effects : Investigating potential toxicity in model organisms.

Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, demonstrate significant antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains and fungi, suggesting potential applications in treating infections.

Antiproliferative Effects

Studies have highlighted the antiproliferative activity of thiazolidine derivatives on cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.

- Mechanism : Induction of apoptosis and cell cycle arrest were observed in treated cells.

Case Study: Ultrastructural Effects on Zebrafish Testis

A notable study investigated the effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid on zebrafish testicular tissue. Key findings included:

- Experimental Setup : Zebrafish were exposed to varying concentrations (0.2 mM, 0.4 mM, 0.6 mM) for five days.

- Observations :

- Mitochondrial degeneration in Sertoli cells.

- Autophagic vacuoles and dilated endoplasmic reticulum in spermatocytes.

- Genetic material decondensation in spermatids.

These findings suggest that this compound may adversely affect male fertility by disrupting spermatogenesis and compromising gamete quality .

Toxicological Studies

The toxicological profile of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid has been examined through various studies:

- Developmental Toxicity : Exposure resulted in pericardial edema and tail malformations in zebrafish embryos.

- Hepatotoxicity : Observations included vacuolization and degeneration of hepatocytes and Kupffer cells, indicating potential liver toxicity .

The biological activity of thiazolidine derivatives can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.

- Enzyme Inhibition : Inhibition of key enzymes involved in cellular proliferation and survival pathways.

- Gene Expression Modulation : Alters the expression of genes associated with cell cycle regulation and apoptosis.

Research Findings Summary Table

| Study Focus | Findings | Model Organism |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains | Not specified |

| Antiproliferative Effects | Induces apoptosis in cancer cell lines | MCF-7, HeLa |

| Ultrastructural Effects | Mitochondrial degeneration in Sertoli cells | Zebrafish |

| Developmental Toxicity | Pericardial edema and tail malformations | Zebrafish embryos |

| Hepatotoxicity | Degeneration of hepatocytes and Kupffer cells | Zebrafish |

Propiedades

IUPAC Name |

(4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-8-4-2-3-6(9(8)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONSFKQBHNZYMD-PVSHWOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)C2N[C@H](CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.